molecular formula C17H14ClNO2 B8175564 2-Chloro-6-((4-methoxybenzyl)oxy)quinoline

2-Chloro-6-((4-methoxybenzyl)oxy)quinoline

Cat. No.: B8175564
M. Wt: 299.7 g/mol
InChI Key: XQDFDAFIBJLLGF-UHFFFAOYSA-N
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Description

2-Chloro-6-((4-methoxybenzyl)oxy)quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 2-position and a 4-methoxybenzyl group at the 6-position, which is linked through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-((4-methoxybenzyl)oxy)quinoline typically involves the following steps:

    Starting Material: The synthesis begins with a quinoline derivative, such as 2-chloroquinoline.

    Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.

    Formation of Ether Linkage: The protected 4-methoxybenzyl alcohol is then reacted with 2-chloroquinoline under basic conditions to form the ether linkage at the 6-position.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-((4-methoxybenzyl)oxy)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxybenzyl group.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and quinoline derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products include various substituted quinoline derivatives.

    Oxidation: Products include quinoline derivatives with oxidized side chains.

    Reduction: Products include reduced quinoline derivatives.

    Hydrolysis: Products include 4-methoxybenzyl alcohol and the corresponding quinoline derivative.

Scientific Research Applications

2-Chloro-6-((4-methoxybenzyl)oxy)quinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-((4-methoxybenzyl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group at the 2-position and the methoxybenzyl group at the 6-position contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Lacks the methoxybenzyl group, making it less specific in its biological activity.

    6-Methoxyquinoline: Lacks the chloro group, affecting its reactivity and binding properties.

    4-Methoxybenzylquinoline: Lacks the chloro group, altering its chemical and biological properties.

Uniqueness

2-Chloro-6-((4-methoxybenzyl)oxy)quinoline is unique due to the presence of both the chloro group and the methoxybenzyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-20-14-5-2-12(3-6-14)11-21-15-7-8-16-13(10-15)4-9-17(18)19-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDFDAFIBJLLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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